![molecular formula C19H27NO5 B8455830 N-(tert-Butoxycarbonyl)-O-cyclopentyl-L-tyrosine CAS No. 82152-22-5](/img/structure/B8455830.png)
N-(tert-Butoxycarbonyl)-O-cyclopentyl-L-tyrosine
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Description
The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on trifluoroacetic acid-induced cleavage .Chemical Reactions Analysis
The N-Boc group can be removed (deprotected) using various reagents. One mild method for the selective deprotection of the N-Boc group involves using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Mechanism of Action
Future Directions
properties
CAS RN |
82152-22-5 |
---|---|
Molecular Formula |
C19H27NO5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-3-(4-cyclopentyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-16(17(21)22)12-13-8-10-15(11-9-13)24-14-6-4-5-7-14/h8-11,14,16H,4-7,12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI Key |
PVXVTCNWABCMST-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2CCCC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2CCCC2)C(=O)O |
Origin of Product |
United States |
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